This compound is a bright yellow 2-pyridone secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. This specialized metabolite belongs to a class of fungal polyketide-nonribosomal peptide hybrids characterized by a distinctive 2-pyridone core structure that confers both chromophoric and biological properties. Initial structural analysis suggested this compound was derived from phenylalanine and a polyketide moiety, but advanced biosynthetic studies have since revealed that tyrosine serves as the more direct amino acid precursor [1].
The this compound biosynthetic gene cluster (BGC) spans approximately 21.9 kilobases of genomic DNA in Beauveria bassiana and contains four core open reading frames (ORFs) designated tenS, tenC, tenA, and tenB [2] [3] [4]. This cluster represents a classic example of a highly reduced fungal polyketide synthase hybrid system that collaborates with trans-acting tailoring enzymes to assemble the complete this compound molecule. The organization of this gene cluster follows the typical fungal pattern where biosynthetic genes are contiguously arranged, facilitating coordinated regulation and functional cooperation between enzymatic components [3] [5].
Recent transcriptomic evidence indicates that the this compound biosynthetic pathway exhibits regulatory crosstalk with other secondary metabolite clusters in B. bassiana, suggesting interconnected metabolic networks that coordinate fungal specialized metabolism [6]. Despite this compound's insecticidal appearance, gene knockout studies have demonstrated that this metabolite is not essential for insect pathogenesis, indicating possible alternative biological roles or functional redundancy in the producer organism [2].
The this compound biosynthetic pathway is encoded by a compact gene cluster comprising four key genes that orchestrate the complete biosynthesis from primary metabolic precursors to the mature metabolite. The core synthetase component is TenS, a large multidomain enzyme that catalyzes both the polyketide and peptide portions of this compound assembly. This massive synthetase spans approximately 12.9 kilobases alone and represents one of the most complex enzymatic machines in the fungal biosynthetic arsenal [2] [3].
Trans-acting tailoring enzymes complete the pathway through oxidative modifications that transform the initial tetramic acid product into the final 2-pyridone structure. The following table details the specific functions and characteristics of each gene product in the this compound biosynthetic gene cluster:
Table: Components of the this compound Biosynthetic Gene Cluster
| Gene | Product Type | Function in Biosynthesis | Experimental Evidence |
|---|---|---|---|
| tenS | Hybrid PKS-NRPS (12.9 kb) | Assemblies polyketide chain, incorporates L-tyrosine, catalyzes Dieckmann cyclization to form tetramic acid | Gene knockout abolishes this compound production [2] [3] |
| tenC | Trans-acting enoyl reductase | Controls programming fidelity during polyketide chain assembly | Heterologous expression with tenS produces prethis compound-A [3] |
| tenA | Cytochrome P450 oxidase | Catalyzes oxidative ring expansion of tetramic acid to 2-pyridone | Heterologous expression with tenS+tenC produces prethis compound-B [4] |
| tenB | Cytochrome P450 monooxygenase | Mediates selective N-hydroxylation of 2-pyridone core | Co-expression of all four genes produces mature this compound [3] |
The coordinated expression of these four genes is sufficient to reconstruct the complete this compound biosynthetic pathway in heterologous hosts, confirming the functional assignment of each component [3] [4]. The cluster architecture exemplifies the efficient organization of fungal biosynthetic pathways, with closely linked genes encoding enzymes that function sequentially to transform simple building blocks into complex natural products.
The biosynthesis of this compound follows a meticulously orchestrated sequence of enzymatic transformations that convert primary metabolic precursors into the complex 2-pyridone scaffold. This pathway exemplifies the biochemical sophistication of fungal hybrid PKS-NRPS systems and their ability to mediate multistep transformations with remarkable regio- and stereoselectivity. The complete pathway can be divided into four major stages: polyketide chain assembly, amino acid incorporation and cyclization, oxidative ring expansion, and final N-hydroxylation.
The initial stage of this compound biosynthesis involves the construction of a highly reduced polyketide chain by the iterative action of the TenS PKS module:
The resulting polyketide intermediate remains covalently tethered to the acyl carrier protein (ACP) domain of TenS, poised for peptide coupling in the subsequent biosynthetic step.
The NRPS module of TenS then orchestrates the formation of the characteristic tetramic acid scaffold:
This tetramic acid represents the first isolable intermediate in the pathway and serves as the substrate for the subsequent oxidative transformations that create the characteristic 2-pyridone structure.
The final stages of this compound biosynthesis involve dramatic structural reorganization through oxidative reactions:
The following diagram illustrates the complete this compound biosynthetic pathway with its key intermediates and enzymatic transformations:
Figure 1: Complete this compound biosynthetic pathway showing key intermediates and enzymatic transformations
This complete biosynthetic pathway transforms simple building blocks into the complex this compound structure through a series of coordinated enzymatic reactions that exemplify the efficiency and sophistication of fungal secondary metabolism.
The elucidation of the this compound biosynthetic pathway has employed a multidisciplinary experimental approach combining molecular genetics, biochemistry, and analytical chemistry. These methodologies have not only revealed the sequence of biosynthetic steps but also provided insights into the programming logic of iterative PKS-NRPS systems. The following table summarizes key experimental approaches and their specific applications in this compound pathway characterization:
Table: Experimental Methods for this compound Pathway Elucidation
| Method Category | Specific Techniques | Application in this compound Studies | Key Findings |
|---|---|---|---|
| Genetic Manipulation | Gene knockout (BaR cassette), Antisense RNA silencing, Directed mutagenesis | Identification of cluster genes, determination of gene functions | Confirmed tenS as essential for scaffold biosynthesis; tenA/tenB for oxidative steps [2] [4] |
| Heterologous Expression | Expression in Aspergillus oryzae, Pathway reconstruction, Domain swapping | Functional characterization of individual genes, production of intermediates | Co-expression of tenS+tenC produced prethis compound-A; adding tenA gave prethis compound-B [3] [4] |
| Analytical Chemistry | LC-MS, NMR (1H, 13C, COSY, HMBC), HRMS | Structure elucidation of intermediates, tracking isotope incorporation | Identified prethis compound-A and -B structures; confirmed this compound formation [3] [4] |
| Comparative Genomics | Gene cluster comparison, Sequence alignment, Phylogenetic analysis | Understanding programming differences in related clusters | Revealed 90% identity between this compound and desmethylbassianin clusters [3] |
Heterologous expression in Aspergillus oryzae has been particularly instrumental in deciphering the this compound biosynthetic pathway. This approach involves introducing this compound biosynthetic genes into the model fungus A. oryzae, which serves as a clean metabolic background free of interfering secondary metabolites. The stepwise reconstruction of the pathway has provided definitive evidence for the function of each gene product:
This systematic approach has allowed researchers to trap and characterize biosynthetic intermediates that would be difficult to isolate from the native producer, providing crucial insights into the pathway sequence and mechanism.
Targeted gene disruption has been employed to validate the functional assignments of this compound cluster genes in the native Beauveria bassiana host. The development of a BaR cassette for gene knockouts in B. bassiana represented a significant methodological advancement for this organism [2]. Knockout experiments have confirmed that:
These genetic studies have been complemented by antisense RNA silencing approaches that provide additional confirmation of gene functions without permanent genetic modification [4].
The this compound synthetase TenS represents a remarkable example of fungal megasynthase engineering, integrating multiple catalytic activities into a single polypeptide that orchestrates the sequential assembly of the this compound backbone. Understanding the domain architecture and programming logic of this enzymatic machine provides insights into the structural basis for iterative polyketide biosynthesis and its coupling to peptide assembly.
TenS follows the canonical organization of fungal iterative PKS-NRPS hybrids while exhibiting specific adaptations for this compound biosynthesis. The protein can be divided into two major sections: the PKS module responsible for polyketide assembly and the NRPS module that incorporates tyrosine and catalyzes cyclization:
The domain organization of TenS exemplifies the modular yet integrated architecture of fungal PKS-NRPS hybrids, where a single iterative PKS works in concert with a single-module NRPS to create complex hybrid natural products.
The programming specificity of TenS has been illuminated through comparative studies with related PKS-NRPS systems from other Beauveria species. Notably, the desmethylbassianin (DMB) synthetase DmbS from B. bassiana 992.05 shares approximately 90% sequence identity with TenS yet produces a structurally distinct product with altered polyketide chain length and methylation pattern [3]. Domain swapping and heterologous expression experiments have revealed key insights into programming determinants:
These findings have important implications for combinatorial biosynthesis approaches aimed at generating novel this compound analogues through domain swapping and engineering of the PKS-NRPS system.
Recent transcriptomic studies have revealed that the this compound biosynthetic pathway does not operate in isolation but participates in a complex regulatory network within Beauveria bassiana. The pks15 gene cluster, which plays critical roles in insect virulence and cell wall formation, exhibits significant cross-pathway communication with the this compound biosynthetic cluster and other secondary metabolite pathways [6].
Transcriptomic analysis comparing wild-type and Δpks15 strains of B. bassiana during insect infection has demonstrated that deletion of pks15 results in significant downregulation of 36 out of 45 secondary metabolite biosynthetic clusters in the fungus, including the this compound pathway [6]. This suggests an unexpected hierarchical regulatory relationship where the pks15 cluster influences the expression of diverse secondary metabolic pathways, potentially through:
This regulatory interplay highlights the integrated nature of specialized metabolism in fungi and suggests that engineering of secondary metabolite production may require consideration of these cross-pathway influences rather than focusing exclusively on individual biosynthetic clusters.
The elucidation of the this compound biosynthetic pathway has enabled the development of synthetic biology platforms for engineering novel 2-pyridone analogues with potential improved bioactivities or altered properties. The modular architecture of the PKS-NRPS system and the stepwise nature of the biosynthesis make this compound pathway an attractive target for metabolic engineering approaches:
These engineering approaches demonstrate how fundamental understanding of natural product biosynthesis can be leveraged to create structural diversity beyond what is available from native producers, expanding the chemical space for drug discovery and functional studies.
The this compound PKS-NRPS pathway represents a paradigm for understanding the biosynthesis of fungal hybrid natural products. The complete elucidation of its biosynthetic logic, from initial precursor selection to final oxidative tailoring, provides a roadmap for deciphering similar pathways in other fungal systems. The experimental approaches established for this compound—including heterologous pathway reconstruction, domain swapping, and genetic manipulation—have become standard methodologies for fungal natural product research.
Future research directions will likely focus on exploiting the biosynthetic machinery for pharmaceutical and agricultural applications, including:
Pretenellin C was isolated alongside other this compound derivatives from the entomopathogenic fungus Beauveria neobassiana (BCC 31604). The structure of this new congener was determined using spectroscopic techniques including 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [1].
The table below summarizes the key characterization data for the isolated compounds from the study:
| Compound Name | Type | Key Biological Activities |
|---|---|---|
| Prethis compound C (1) | New Congener | Not specified in available text |
| Protothis compound D (2) | Known Derivative | Most prominent antibiofilm activity |
| This compound (4) | Known Derivative | Potent cytotoxic activity |
The following diagram illustrates the overall experimental workflow from cultivation to activity testing, as described in the study [1].
Here is a detailed breakdown of the core experimental procedures based on the information available from the search results [1].
The isolated compounds were evaluated for:
The current search results provide a high-level overview. For a complete technical guide, I suggest these steps:
Beauveria bassiana is a filamentous entomomopathogenic fungus that occurs naturally in soils worldwide and functions as a parasite to various arthropod species, causing white muscardine disease. This fungus has gained significant scientific and commercial interest as a biological insecticide for controlling numerous agricultural pests, including termites, thrips, whiteflies, aphids, and various beetles. Its potential application against malaria-transmitting mosquitoes is also under investigation [1]. The taxonomic classification of B. bassiana places it within the division Ascomycota, class Sordariomycetes, order Hypocreales, and family Cordycipitaceae. The species was first isolated from silkworm cadavers by Agostino Bassi in the 19th century, who established it as the cause of muscardine disease in silkworms [1] [2].
This compound is a yellow fungal metabolite belonging to the rare 4-hydroxypyridone class characterized by a dienone side chain [5]. This secondary metabolite is produced by Beauveria bassiana and other Beauveria species, initially identified as a toxin contributing to the fungus pathogenicity against insect hosts. Recent research has revealed its significant role in iron homeostasis, particularly under conditions of siderophore disruption [3] [5].
The iron-chelating capability of this compound represents a crucial biochemical function that emerges under specific physiological conditions:
Table 1: Quantitative Production of this compound and Related Metabolites in B. bassiana Strains
| Strain/Metabolite | Production Level | Iron Content | Conditions | |------------------------||------------------|----------------| | Wild Type B. bassiana | | | | Ferricrocin | Present | Iron-bound | Iron-replete | | this compound | Not detected | - | Iron-replete | | ΔferS Mutants | | | | Ferricrocin | Abolished | - | Iron-replete | | this compound | 247-289 mg·g⁻¹ CDW | Iron-bound (3:1 complex) | Iron-replete | | Iron-tenellin complex | Significant accumulation | Iron-saturated | Iron-replete |
The primary physiological role of this compound as an iron chelator appears to be protection against iron-generated reactive oxygen species toxicity. By sequestering excess intracellular iron, this compound prevents the formation of highly reactive hydroxyl radicals through the Fenton reaction, thereby mitigating oxidative damage to cellular components including lipids, proteins, and nucleic acids [3]. This protective function becomes particularly critical in ferricrocin-deficient strains that would otherwise suffer from iron-mediated oxidative stress.
The iron-chelating function of this compound was discovered through comparative studies of ferricrocin-deficient mutants of B. bassiana. When researchers disrupted the ferS gene encoding ferricrocin synthetase, they observed unexpected metabolic adaptations that revealed this compound's compensatory role in iron homeostasis [4] [3].
Comparative transcriptome analysis between wild-type and ΔferS strains provided molecular insights into the adaptive response:
Table 2: Phenotypic and Molecular Changes in Ferricrocin-Deficient B. bassiana Mutants
| Parameter | Wild Type | ΔferS Mutants | Biological Significance |
|---|---|---|---|
| Ferricrocin Production | Present | Abolished | Loss of primary iron storage |
| This compound Production | Not detected | 247-289 mg·g⁻¹ CDW | Compensatory iron chelation |
| Insect Virulence (LT₅₀) | 66 hours | 59 hours | Enhanced pathogenicity |
| Germination Rate | Baseline | Increased under iron depletion | Improved stress adaptation |
| Mitochondrial Activity | Baseline | Enriched | Enhanced energy metabolism |
| Antioxidant Gene Expression | Baseline | Upregulated | Oxidative stress response |
The relationship between ferricrocin deficiency and this compound induction can be visualized as a metabolic adaptation pathway:
Figure 1: Metabolic adaptation pathway in ferricrocin-deficient B. bassiana mutants showing how this compound induction compensates for iron storage disruption
The biosynthesis of this compound in B. bassiana follows a specialized secondary metabolic pathway that involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system. This pathway has been elucidated through gene knockout, antisense RNA, and gene coexpression studies that identified the key enzymes and intermediates [6].
The this compound biosynthetic gene cluster contains several open reading frames (ORFs) with specific functions:
The this compound biosynthesis proceeds through defined biochemical transformations:
The complete biosynthetic pathway with key intermediates and enzymes can be visualized as:
Figure 2: this compound biosynthetic pathway in B. bassiana showing key enzymes and intermediates
The iron-chelating properties of this compound have significant implications for B. bassiana physiology, ecology, and potential applications in biotechnology and medicine.
Research on this compound's iron-chelating properties employs specialized techniques from molecular biology, analytical chemistry, and genetics. Below are key methodological approaches used in this field.
Gene Disruption in B. bassiana:
Gene Silencing Approaches:
Metabolite Extraction and Analysis:
Iron Chelation Assessment:
Insect Bioassays:
Growth and Developmental Assays:
Mitochondrial and Metabolic Assessments:
The integration of these methodologies provides a comprehensive approach to studying this compound's iron-chelating properties and their biological significance:
Figure 3: Integrated experimental workflow for studying this compound's iron-chelating properties in B. bassiana
This compound represents a metabolically inducible iron chelator in B. bassiana that serves as a compensatory mechanism for maintaining iron homeostasis when the primary siderophore system is disrupted. The discovery of this function highlights the metabolic flexibility of fungal systems and their ability to employ multiple strategies for essential physiological processes. Key advances in understanding this compound include:
Tenellin's primary function is to act as an iron chelator [1]. Its production is significantly upregulated in Beauveria bassiana mutants that lack the gene for ferricrocin synthetase (ferS). Ferricrocin is the major intracellular siderophore responsible for iron storage and distribution in fungal cells [2]. In its absence, the fungus experiences iron-mediated oxidative stress. This compound production in this context helps sequester iron, thereby downregulating the toxicity of iron-generated reactive oxygen species and serving as a crucial survival strategy [1].
Furthermore, this compound production can be induced in wild-type Beauveria bassiana when it is cocultured with a natural competitor fungus, Metarhizium robertsii. This suggests that this compound provides a fitness benefit, helping the fungus compete for ecological niches [1].
The following diagram illustrates the regulatory network of this compound in fungal iron homeostasis.
Key experimental findings on this compound's role are summarized in the table below.
| Experimental Approach | Key Findings on this compound |
|---|---|
| Gene Disruption & Metabolite Analysis | Disruption of the ferricrocin synthetase gene (ferS) in B. bassiana led to the abolition of ferricrocin production. In this mutant, this compound and an iron-tenellin complex were increased, indicating a compensatory survival mechanism during iron stress [2]. |
| Competition Co-culture | When wild-type B. bassiana was co-cultured with M. robertsii, the silent this compound biosynthetic gene cluster was activated. This showed that this compound production provides a competitive advantage in diverse niches [1]. |
| Bioassays | The ΔferS mutant, which overproduces this compound, killed insect larvae faster than the wild-type strain. This suggests a gain of function, linking this compound-mediated iron homeostasis to enhanced virulence in the early infection phase [2]. |
The following workflow details the methodology for studying this compound's role via gene disruption.
Research on this compound and fungal iron homeostasis opens promising avenues for therapeutic development.
ΔferS mutants (which overproduce this compound) kill insects faster is of particular interest for improving biocontrol efficacy [2].
TENS is a multidomain enzyme responsible for constructing the polyketide backbone of pretenellin A, which is later processed into the final metabolite, this compound [1] [2]. It functions iteratively, meaning a single set of catalytic domains is used for multiple rounds of chain extension and modification [1].
A key feature of TENS is its hybrid PKS-NRPS structure. The hr-PKS portion assembles a doubly methylated pentaketide, which is then off-loaded and combined with a tyrosine unit by the NRPS module to form a tetramic acid intermediate, culminating in prethis compound A [1] [2]. The programming—controlling chain length, β-processing, and methylation—is intrinsic to the PKS module [1].
The table below summarizes the core domains and their functions:
| Domain | Abbreviation | Function in TENS | Key Characteristics in TENS |
|---|---|---|---|
| Ketoacyl synthase | KS | Catalyzes chain extension | Cannot extend β-ketones; requires KR activity for further cycles [1] |
| Acyl transferase | AT | Transfers malonyl-CoA to ACP | - |
| Ketoreductase | KR | Reduces β-keto group to alcohol | B-type KR; determines chain length fidelity; produces β-R alcohol [1] |
| Dehydratase | DH | Eliminates water to form enoyl | - |
| Enoyl reductase | ER | Reduces enoyl to saturated acyl | Inactive (ER⁰); requires trans-acting ER (TenC) [1] [2] |
| C-Methyltransferase | C-MeT | Methylates α-carbon using SAM | Introduces methyl branches [1] |
| Acyl carrier protein | ACP | Carries growing polyketide chain | Contains phosphopantetheine prosthetic group [1] |
Simplified iterative catalytic cycle of the TENS hr-PKS. The KR domain is highlighted as it plays a critical role in chain-length determination. The final pentaketide is transferred to the NRPS module for off-loading [1].
The chain length of the polyketide product is not determined by a simple counting mechanism but by a kinetic competition between domains [1]. The KS domain cannot extend a β-keto group. Therefore, if the KR domain is inactive for a particular intermediate, that intermediate is committed to off-loading by the NRPS. An active KR reduces the carbonyl, allowing subsequent processing and further chain extension [1].
Recent research has pinpointed the KR domain's substrate-binding helix as the primary determinant for this chain-length control [1]. The table below summarizes key engineering experiments that successfully reprogrammed TENS:
| Experimental Approach | Origin of Donor Sequence | Key Amino Acid Changes (TENS) | Resulting Polyketide Chain Length | Key Outcome |
|---|---|---|---|---|
| KR Domain Swap [1] | DMBS (related hr-PKS) | Entire KR domain | Hexaketide | First evidence KR domain controls chain length |
| 69-Residue Fragment Swap [1] | DMBS / MILS | 69-amino acid region | Hexaketide / Heptaketide | Localized control to a smaller region |
| 12-Residue Helix Swap [1] | MILS (related hr-PKS) | 12-amino acid substrate-binding helix | Heptaketide | Identified a minimal, critical helix |
| Rational Engineering [1] | - | Four simultaneous mutations | Hexaketide (minor amounts) | Confirmed role of specific residues |
| Alanine Scan [1] | - | Individual point mutations | Varied | Pinpointed crucial amino acid positions |
The kinetic competition model for chain-length determination in TENS. The activity of the KR domain for a given intermediate dictates whether the chain will be extended or off-loaded [1].
Here is a detailed methodology for a key experiment demonstrating how to reprogram TENS through rational engineering of its KR domain [1].
1. In Silico Analysis and Design
2. Molecular Biology and Heterologous Expression
tenS gene on an appropriate expression plasmid.tenS plasmid with a plasmid containing the tenC gene (the trans-acting enoyl reductase) into the heterologous host Aspergillus oryzae NSAR1 [1] [2].tenS + tenC.3. Analytical Methods and Metabolite Detection
The ability to reprogram TENS and related PKSs has significant implications:
Fungal natural products like Tenellin are often synthesized by iterative hybrid PKS-NRPS systems [1]. These are massive enzyme assemblies that build complex molecules from simple building blocks like acyl-CoAs and amino acids [2].
The "hybrid" nature means these systems feature specific interpolypeptide linkers that facilitate the transfer of the growing intermediate between the PKS and NRPS enzymatic units [3].
A standard methodology for studying such pathways involves heterologous expression, which involves reconstructing the biosynthetic pathway in a model host organism that is easier to manipulate. Below is a generalized workflow based on current practices for iterative PKS-NRPS systems.
Flowchart for the heterologous expression and engineering of a fungal iterative PKS-NRPS pathway.
Key Steps in Detail:
Combinatorial biosynthesis allows for the engineering of novel natural products by altering the biosynthetic pathway. The table below summarizes key engineering approaches for PKS-NRPS systems.
| Engineering Strategy | Target Enzyme / Domain | Methodological Approach | Expected Outcome |
|---|---|---|---|
| Domain Swapping [2] | Starter Unit Acyltransferase (SAT), Product Template (PT), Thioesterase (TE) | Replacing a domain in the megasynthase with an analogous domain from a different PKS. | Altered starter unit, cyclization pattern, or release mechanism; novel polyketide scaffold [2]. |
| Module Swapping [2] | Entire PKS or NRPS module | Swapping a larger functional unit (e.g., an HR-PKS that collaborates with an NRPS) with a different module. | Generation of hybrid molecules with significantly altered core structures [2]. |
| Precursor-Directed Biosynthesis | Substrate pool | Feeding non-native, synthetic precursors to the culture. | Incorporation of alternative building blocks into the final natural product. |
| Tailoring Enzyme Engineering | Oxygenases, Methyltransferases, etc. | Altering the expression or specificity of enzymes that modify the core scaffold. | Novel derivatives with different functional groups and bioactivities [2]. |
To compare the efficiency of biosynthetic versus chemical synthetic routes, researchers use molecular complexity metrics. The following table defines key parameters used in such analyses, as applied to fungal natural products [4].
| Complexity Metric | Definition | Significance in Pathway Analysis |
|---|---|---|
| Molecular Weight (MW) | Total mass of the molecule (Daltons). | Tracks the increase in molecular size through the biosynthetic or synthetic pathway. |
| Fraction of sp3 Carbons (Fsp3) | Number of sp3-hybridized carbons / Total carbon count. | Indicates three-dimensional complexity; higher Fsp3 is often linked to drug-likeness. |
| Complexity Index (Cm) | A calculated value capturing structural intricacy (e.g., rings, chiral centers). | Measures how rapidly structural complexity is built up per step; efficient biosynthesis typically shows a steep early rise [4]. |
This protocol is designed based on standard practices for purifying fungal metabolites like Tenellin, which is a 4-hydroxypyridone compound with a dienone side chain (CAS 53823-15-7, Molecular Formula: C21H23NO5) [1].
The first step is to develop a robust analytical method before scaling it up for purification.
Once the analytical method is optimized, it can be scaled up.
The following diagram illustrates the complete purification workflow, from method development to final analysis.
For easy reference, the key parameters for analytical and preparative stages are summarized in the table below.
| Parameter | Analytical Scale (Method Dev.) | Preparative Scale (Purification) | Notes & Rationale |
|---|---|---|---|
| Column Dimensions | 150-250 mm x 4.6 mm, 5 µm [2] [4] | 250 mm x 21.2 mm, 5-10 µm | Standard sizes for analytical and prep work. |
| Mobile Phase | Gradient: Water & Methanol/Acetonitrile [2] [5] | Gradient: Water & Methanol/Acetonitrile | Solvent ratio is maintained during scaling. |
| Flow Rate | 0.6 - 1.0 mL/min [2] [3] | ~20 mL/min | Scaled based on column cross-sectional area. |
| Injection Volume | 5-20 µL | 100-400 µL | Scaled based on column volume and capacity. |
| Detection | UV-Vis/PDA (e.g., 224-245 nm) [2] [4] | UV-Vis | Triggered fraction collection. |
This compound is a yellow fungal metabolite produced by entomopathogenic fungi of the Beauveria genus. It belongs to the rare class of 4-hydroxypyridone natural products and features a dienone side chain [1] [2]. Its biological profile includes roles as an iron chelator in ferricrocin-deficient Beauveria bassiana, helping to mitigate iron-generated reactive oxygen species, and as a compound exhibiting cytotoxicity against insect cells [1]. The structure of this compound is characterized by a 1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one core linked to a (2E,4E)-4,6-dimethylocta-2,4-dienoyl side chain [2].
Direct and extensive SAR data for this compound derivatives is not available in the public domain. The table below summarizes the known quantitative biological data for the parent this compound compound, which serves as a baseline for future SAR studies.
Table 1: Documented Biological Activities of this compound
| Biological Activity | Test System | Concentration/Value | Effect | Citation |
|---|---|---|---|---|
| ATPase Inhibition | Equine Erythrocytes (Mg²⁺-ATPase) | 200 μg/mL | 51% Inhibition | [2] |
| ATPase Inhibition | Equine Erythrocytes (Ca²⁺-ATPase) | 200 μg/mL | 57% Inhibition | [2] |
| ATPase Inhibition | Equine Erythrocytes (Na+/K⁺-ATPase) | 200 μg/mL | 74% Inhibition | [2] |
| Cytotoxicity | Sf9 Insect Cells | CC₅₀ = 4.84 μM | 50% Cell Death | [2] |
| Cytotoxicity | Sf21 Insect Cells | CC₅₀ = 11.95 μM | 50% Cell Death | [2] |
| Iron Chelation | B. bassiana (Ferricrocin-deficient) | N/A | Downregulates ROS toxicity | [1] |
While systematic studies on this compound analogs are lacking, analysis of its structure and bioactivity allows for educated hypotheses on key functional groups. Furthermore, principles from SAR studies on structurally related natural products can guide investigation. The diagram below outlines the core structure of this compound and hypothesized roles of its key functional groups based on available data.
A classic SAR study on tenulin, a sesquiterpene lactone with a similar complex structure, provides a valuable methodological template. The study concluded that both the cyclopentenone and the hemiketal units were necessary for high in vivo antitumor activity [3]. This underscores the importance of specific, highly functionalized regions within a molecule for its biological function, a principle that likely applies to this compound as well.
Establishing a robust SAR for this compound requires a combination of chemical synthesis or biosynthesis to create analogs, and a suite of biological and biochemical assays to test them. The following protocols provide a framework for this process.
This protocol outlines the strategic modification of this compound to test the hypotheses regarding its functional groups.
This protocol details the assays used to quantitatively evaluate the activity of this compound and its newly synthesized analogs.
The overall workflow from compound preparation to data analysis is summarized below.
For an effective SAR study, all quantitative data generated from the assays should be compiled into a master table. The following table serves as a template for this purpose.
Table 2: Template for Reporting SAR Data of this compound Analogs
| Compound ID | Structure / Modification | ATPase IC₅₀ (μM) | Cytotoxicity CC₅₀ (μM) | Iron Chelation (% at X μM) | cLogP* | TPSA (Ų)* |
|---|---|---|---|---|---|---|
| This compound | Parent Compound | [Result] | Sf9: 4.84 [2] | [Result] | 3.47 (Predicted) | 96.2 (Predicted) |
| TEN-A1 | Phenolic -OH Methylated | [Result] | [Result] | [Result] | [Calculated] | [Calculated] |
| TEN-A2 | Dienone Reduced | [Result] | [Result] | [Result] | [Calculated] | [Calculated] |
| TEN-A3 | Pyridone Core Modified | [Result] | [Result] | [Result] | [Calculated] | [Calculated] |
Currently, the SAR of this compound derivatives remains a promising but underexplored field. The known bioactivities of this compound—particularly its potent ATPase inhibition and cytotoxicity—highlight its potential as a lead compound. The proposed experimental framework provides a roadmap to systematically explore its SAR. Future work should focus on generating a diverse library of analogs through both semi-synthetic and biosynthetic approaches [2], and subjecting them to the standardized biological and physicochemical assays outlined herein. This will unlock the potential of this compound as a scaffold for developing new biocontrol agents or therapeutic compounds.
This compound, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, belongs to the class of pyridone alkaloids with demonstrated antibacterial and insecticidal properties. Recent studies have revealed that its bioactive potential extends to pharmaceutical applications, particularly in antimicrobial and anticancer contexts. Traditional this compound production methods relying on submerged planktonic cultures face significant limitations including low yields, metabolic inefficiencies, and production instability. These challenges have prompted the investigation of alternative cultivation strategies, with biofilm bioreactor technology emerging as a promising solution for enhanced and sustainable this compound biosynthesis.
The fundamental advantage of biofilm-based systems lies in their ability to maintain high cell density cultures with unique physiological properties. Fungi grown in biofilms exhibit markedly different metabolic profiles compared to their planktonic counterparts, often resulting in significantly enhanced production of secondary metabolites like this compound. This application note provides detailed protocols and implementation strategies for leveraging biofilm bioreactors to optimize this compound production, drawing upon established principles of fungal biofilm cultivation and recent advances in bioreactor design [1]. These approaches enable researchers to overcome the limitations of conventional methods and achieve substantially improved this compound yields while maintaining process consistency and scalability.
Biofilms represent a natural growth state where microbial cells form structured communities encapsulated within a self-produced matrix of extracellular polymeric substances (EPS). This matrix typically consists of polysaccharides, proteins, nucleic acids, and lipids that create a protective environment for the embedded cells. The development of mature biofilms follows a sequential process beginning with initial attachment of cells to a surface, followed by irreversible adhesion through EPS production, early development of microcolonies, and ultimately maturation into complex three-dimensional structures [2]. In filamentous fungi such as Beauveria bassiana, this process involves hyphal attachment and development of interconnected mycelial networks that form robust biofilms on suitable surfaces.
The transition from planktonic to biofilm growth induces profound physiological changes in fungal cells. These alterations are driven by differential gene expression and regulatory networks that optimize cellular function within the structured biofilm environment. Key adaptations include enhanced stress resistance mechanisms, altered nutrient uptake efficiency, and reprogrammed metabolic pathways that prioritize secondary metabolite production [3]. For Beauveria bassiana, this physiological shift activates the biosynthetic gene clusters responsible for this compound production, leading to significantly higher yields compared to conventional submerged cultivation.
Biofilm development and function are regulated through sophisticated cell-cell signaling systems that coordinate community behavior. In bacterial systems, these often involve quorum sensing mechanisms, while fungal biofilms employ complex regulatory networks that respond to population density and environmental conditions [4]. These signaling systems trigger the expression of specific genes associated with EPS production, metabolic specialization, and secondary metabolite biosynthesis. In Beauveria bassiana, these regulatory networks activate the this compound biosynthetic pathway, making biofilm reactors particularly suited for its production.
Table 1: Comparative Advantages of Biofilm vs. Planktonic Cultivation for Secondary Metabolite Production
| Parameter | Planktonic Culture | Biofilm Culture | Advantage Factor |
|---|---|---|---|
| Cell Density | Low (typically 5-15 g/L) | High (up to 74 g/L reported) [2] | 5-15x |
| Production Longevity | Short (days) | Extended (weeks to months) [3] | 3-10x |
| Resistance to Toxins | Low | High (EPS protection) [3] | Significant |
| Operational Stability | Prone to contamination | Highly stable | Improved |
| Metabolic Diversity | Limited | Enhanced (gradient-driven) [1] | Broader product spectrum |
| Downstream Processing | Complex cell separation | Simplified (attached biomass) | Streamlined |
The structured heterogeneity within biofilms creates varied microenvironments with distinct oxygen, nutrient, and metabolic gradients. This diversity drives metabolic differentiation among cell populations, with different zones specializing in specific functions [2]. In the context of this compound production, this heterogeneity promotes the activation of secondary metabolic pathways that might remain silent in homogeneous planktonic cultures. Additionally, the EPS matrix provides protective functions that enhance biocatalytic stability, allowing for sustained this compound production even in the presence of inhibitors or under suboptimal environmental conditions [3].
The selection of an appropriate bioreactor configuration is critical for successful this compound production using fungal biofilms. Several bioreactor designs have demonstrated efficacy for biofilm processes, each offering distinct advantages and limitations:
Packed Bed Reactors (PBRs): These systems employ a stationary support matrix upon which biofilms develop. PBRs provide high surface-to-volume ratios ideal for biofilm attachment and are relatively simple to construct and operate. However, they can be prone to channeling issues and may develop concentration gradients along the flow path. For this compound production, PBRs filled with inert supports such as clay beads, polyurethane foam, or plastic composite supports have shown promising results [2].
Fluidized Bed Reactors (FBRs): In FBRs, biofilm-coated particles are suspended by upward fluid flow, creating excellent mixing and mass transfer characteristics. The constant motion minimizes boundary layer limitations and promotes uniform nutrient distribution. The high shear environment, however, requires robust biofilm formation and may necessitate pre-colonization of supports before full operation [2].
Moving Bed Biofilm Reactors (MBBRs): These systems utilize suspended carrier elements that move freely within the reactor vessel, typically through mechanical mixing or aeration. MBBRs combine the high surface area of packed beds with the mixing efficiency of fluidized systems, making them particularly suitable for large-scale operations. Their design prevents clogging issues and allows for easy expansion [5].
Air Lift Reactors (ALRs): ALRs utilize gas sparging to create cyclic fluid patterns, providing efficient mixing with low shear stress. The defined flow patterns and absence of mechanical agitators make ALRs well-suited for shear-sensitive fungal biofilms. The riser and downcomer sections create natural circulation that ensures effective nutrient distribution without damaging the biofilm structure [2].
The choice of bioreactor configuration should be guided by specific process requirements and biological constraints. Key considerations include the shear sensitivity of the fungal biofilm, oxygen transfer demands, scalability potential, and operational simplicity. For research-scale investigations, packed bed reactors often provide the most straightforward implementation, while for pilot and production scales, MBBRs or FBRs offer better scalability [1].
Table 2: Biofilm Bioreactor Configurations for this compound Production
| Reactor Type | Optimal Support Material | Key Operating Parameters | This compound Yield Potential | Scale-up Considerations |
|---|---|---|---|---|
| Packed Bed Reactor (PBR) | Polyurethane foam, clay brick, plastic composite supports | Flow rate: 0.2-0.5 bed volumes/hr; Aeration: 0.1-0.3 vvm | High (protected environment) | Prone to channeling; pressure drop issues at large scale |
| Fluidized Bed Reactor (FBR) | Low-density plastic carriers, hollow glass beads | Upflow velocity: 2-5 cm/s; Bed expansion: 20-50% | Moderate to high (good mass transfer) | Excellent scalability; higher energy input required |
| Moving Bed Biofilm Reactor (MBBR) | Plastic composite supports (PCS), polyethylene carriers | Mixing: 50-100 rpm; Carrier filling: 30-70% of volume | High (balanced environment) | Easy scale-up; no clogging issues |
| Airlift Reactor (ALR) | Internal structures or suspended carriers | Aeration: 0.5-1.5 vvm; Circulation time: 10-30 s | Moderate (lower shear) | Good mixing with low shear; design complexity at large scale |
The selection of appropriate support materials significantly influences biofilm development and this compound productivity. Ideal supports possess high surface-to-volume ratios, suitable porosity for fungal penetration, and chemical compatibility with the fermentation medium. Plastic composite supports (PCS) comprising polypropylene blended with nutrient sources have demonstrated exceptional performance for fungal biofilms, providing both attachment surfaces and supplemental nutrients [6]. Similarly, inexpensive natural materials such as clay brick particles, pozzolana, or lignocellulosic materials can serve as effective supports, particularly for cost-sensitive applications.
Microorganism: Beauveria bassiana (ATCC 7159 or this compound-producing strain of choice) Culture Maintenance: Maintain cultures on potato dextrose agar (PDA) slants at 4°C with subculturing every 3 months. For long-term preservation, employ cryopreservation at -80°C in 15% glycerol or lyophilization.
Inoculum Preparation Protocol:
Bioreactor Configuration: Plastic Composite Support (PCS) Biofilm Reactor Support Material Preparation:
Bioreactor Setup Protocol:
Diagram 1: Experimental workflow for this compound production in a biofilm bioreactor, highlighting key stages from inoculum preparation through harvest and analysis
Effective process control is essential for reproducible this compound production. Implement the following monitoring protocol:
Sample Preparation Protocol:
HPLC Analysis Method:
Comprehensive biofilm analysis provides critical insights into process performance and this compound productivity:
Biomass Quantification:
Biofilm Architecture Analysis:
Molecular Analysis:
Diagram 2: Comprehensive analytical workflow for biofilm characterization and this compound quantification, integrating multiple complementary techniques
Successful translation of laboratory-scale this compound production to pilot and industrial scales requires systematic scale-up approaches. Based on successful biofilm reactor scaling for similar metabolites, the following strategies are recommended:
Volumetric Oxygen Transfer Coefficient (kLa) Method: Maintain constant kLa values across scales to ensure equivalent oxygen supply to biofilms. For Beauveria bassiana biofilms, optimal kLa values typically range between 20-40 h⁻¹. Calculate kLa using the gassing-out method and adjust aeration and agitation to maintain target values during scale-up [6].
Power Input per Unit Volume (P/V) Method: Scale based on constant power input per unit volume, particularly important for mixed biofilm reactors. Laboratory-scale P/V values of 0.5-1.5 kW/m³ have proven effective for fungal biofilms. However, this method may require adjustment to prevent excessive shear at larger scales.
Impeller Tip Speed (Vtip) Method: Maintain constant tip speed (typically 1-2 m/s) to preserve similar shear conditions. This approach helps prevent biofilm detachment while ensuring adequate mixing.
Table 3: Scale-up Parameters for Biofilm Reactors for this compound Production
| Parameter | Laboratory Scale (2 L) | Pilot Scale (30 L) | Production Scale (500 L) | Scale-up Method |
|---|---|---|---|---|
| Working Volume | 2 L | 30 L | 500 L | Geometric similarity |
| kLa (h⁻¹) | 25-35 | 25-35 | 25-35 | Constant kLa |
| P/V (kW/m³) | 0.8-1.2 | 0.8-1.2 | 0.6-1.0 | Modified constant P/V |
| Impeller Tip Speed (m/s) | 1.2-1.5 | 1.2-1.5 | 1.2-1.5 | Constant tip speed |
| Aeration Rate (vvm) | 0.5-1.0 | 0.3-0.8 | 0.1-0.5 | Adjusted to maintain kLa |
| Mixing Time (s) | 10-20 | 20-40 | 40-90 | Monitoring parameter |
| Expected this compound Yield | 20-25 mg/L | 20-25 mg/L | 18-24 mg/L | Primary scale-up criterion |
The implementation of biofilm reactors for this compound production offers several economic advantages over conventional systems:
Reduced Operational Costs: Biofilm reactors enable continuous or extended fed-batch operations without the need for frequent re-inoculation. The enhanced operational stability significantly reduces downtime and labor costs while improving overall productivity [3].
Increased Volumetric Productivity: The achievement of high cell densities (up to 74 g/L in some biofilm systems) directly correlates with improved volumetric productivity. This reduces the reactor size required for a given production capacity, thereby lowering capital investment [2].
Downstream Processing Benefits: The natural attachment of biomass in biofilm reactors facilitates cell-liquid separation, reducing the energy and equipment requirements for biomass removal. The concentrated product streams obtained from biofilm systems may also simplify subsequent purification steps.
Process Optimization Strategies:
The implementation of biofilm bioreactor technology for this compound production represents a significant advancement over traditional submerged cultivation methods. The documented physiological advantages of biofilm-grown fungi, including enhanced secondary metabolite production and improved operational stability, translate directly to process economic benefits. The protocols outlined in this application note provide researchers with comprehensive guidance for establishing and optimizing this compound production using biofilm reactors.
Future developments in this field will likely focus on several key areas:
The transition from conventional cultivation to biofilm-based production systems holds considerable promise for enhancing the commercial viability of this compound and other fungal secondary metabolites. By adopting the methodologies described in these application notes, researchers and process developers can accelerate the development of efficient and scalable this compound production processes.
The core of combinatorial biosynthesis lies in engineering the enzymatic assembly lines. The following diagram illustrates the primary strategic workflow for creating novel tenellin analogs.
This involves replacing discrete catalytic units (domains) within a megasynth(et)ase with analogous domains from a different enzyme [1].
For systems involving collaborative PKS enzymes, entire modules—each responsible for a specific round of chain extension—can be exchanged. This is a highly effective strategy for generating polyketides of different chain lengths and oxidation states [1].
After the core scaffold is synthesized, tailoring enzymes (e.g., oxidoreductases, methyltransferases, glycosyltransferases) perform further modifications. Expressing the this compound core scaffold in a host equipped with heterologous tailoring enzymes can introduce new functional groups, significantly diversifying the final chemical structures [1].
To generate a novel this compound analog with a modified polyketide moiety and enhanced bioactivity by swapping the SAT domain of the native this compound PKS with the SAT domain from a hexanoyl-priming PKS.
The entire process, from genetic construction to analog characterization, is outlined below.
Part I: Genetic Construction of Chimeric PKS
Part II: Heterologous Expression in *A. oryzae*
Part III: Metabolic Profiling and Compound Characterization
Part IV: High-Throughput Activity Screening A nonradioactive, high-throughput malachite green assay can be adapted to screen for desired biological activity [2].
Key characterization data for the novel analogs should be compiled for easy comparison.
| Analog ID | Molecular Formula | Theoretical [M+H]+ | Observed [M+H]+ | Retention Time (min) | Key Bioactivity (IC50) |
|---|---|---|---|---|---|
| This compound (Native) | C21H19N2O5 | 403.1293 | 403.1291 | 12.5 | >100 µM |
| TNL-Hex1 | C25H27N2O5 | 459.1919 | 459.1915 | 16.8 | 15.2 µM |
| TNL-But1 | C23H23N2O5 | 431.1606 | 431.1602 | 14.1 | 48.5 µM |
Combinatorial biosynthesis provides a powerful and efficient platform for natural product diversification, often requiring fewer steps than total chemical synthesis to access complex scaffolds [3]. The primary challenge is ensuring that chimeric enzymes remain functional, which requires careful design and screening [1].
Future directions include:
Heterologous expression is a powerful strategy for elucidating the function of biosynthetic gene clusters (BGCs) and producing fungal natural products in a controlled host environment. The expression of the tenellin biosynthetic pathway in Aspergillus oryzae serves as a foundational example of this approach, first demonstrated in 2010 and extensively developed since [1]. A. oryzae is an ideal host for such studies due to its Generally Recognized as Safe status, its exceptional capacity for secreting large amounts of protein, and its well-established genetic tools [2]. These application notes detail the protocols and critical findings from key studies on this compound expression, providing a roadmap for researchers aiming to exploit fungal systems for natural product discovery and pathway engineering.
The core of the this compound pathway is the This compound synthetase, a large iterative polyketide synthase-nonribosomal peptide synthetase encoded by the tenS gene. Early heterologous expression experiments revealed that the authentic biosynthesis of this compound is more complex than initially assumed, requiring not only the core PKS-NRPS but also the activity of a trans-acting enoyl reductase encoded by a gene within the cluster, orf3 [3]. This discovery highlights the critical importance of expressing complete sets of pathway genes to achieve faithful metabolite production and avoid the accumulation of shunt products.
The following table summarizes the core genetic components and the chemical outcomes of their expression in A. oryzae.
Table 1: Biosynthetic Genes and Their Roles in the this compound Pathway
| Gene | Protein Function | Observation from Heterologous Expression | Key Reference |
|---|---|---|---|
| tenS | Iterative PKS-NRPS (4239 residues) | Produces acyl tetramic acids when expressed alone; requires TenA for correct this compound production. The C-terminal domain acts as a Dieckmann cyclase (DKC). | [3] |
| orf3 / tenA | Enoyl Reductase (ER) | Essential for correct polyketide chain assembly; co-expression with tenS is required for authentic this compound production. | [3] |
| tenB | Cytochrome P450 enzyme | Not explicitly detailed in search results for this compound, but P450s commonly perform oxidation steps in other fungal pathways [4]. | - |
| tenC | N-hydroxylase | Not explicitly detailed in search results for this compound, but implicated in functional group modification. | - |
Table 2: Metabolite Output from Heterologous Expression of this compound Pathway Genes
| Genes Expressed | Observed Metabolite Output | Biological Interpretation | Key Reference |
|---|---|---|---|
| tenS alone | Three new acyl tetramic acids; numerous minor metabolites. | The PKS-NRPS machinery malfunctions without the partnering enoyl reductase, leading to incorrectly assembled polyketide chains. | [3] |
| tenS + tenA (orf3) | Production of authentic this compound. | The enoyl reductase ensures proper reductive programming during polyketide chain elongation, enabling correct product assembly. | [3] |
This protocol outlines the initial steps for preparing the heterologous host and constructing expression vectors for the this compound BGC.
This protocol describes the PEG-mediated protoplast transformation of A. oryzae, which is the most common and effective method for gene introduction in this host [2].
Protoplast Preparation:
Transformation:
Strain Validation:
This protocol covers the extraction and analysis of this compound and its intermediates from engineered A. oryzae cultures.
Fermentation and Extraction:
Metabolite Profiling:
Metabolite Purification and Structure Elucidation:
The following diagram illustrates the complete experimental workflow for the heterologous expression and analysis of this compound, from gene to metabolite.
Diagram 1: Experimental workflow for the heterologous expression of this compound in A. oryzae, detailing the key steps from gene cluster to chemical analysis.
The biosynthetic logic of the this compound pathway, derived from heterologous expression studies, can be summarized as follows. The core PKS-NRPS enzyme, TENS, requires the trans-acting enoyl reductase (TENA) for correct function. Without TENA, TENS produces aberrant polyketide chains that collapse into acyl tetramic acids. When both enzymes are present, the correct polyketide is synthesized and processed by the NRPS module, with the C-terminal domain of TENS catalyzing the final cyclization to form this compound.
Diagram 2: Biosynthetic logic of the this compound pathway, highlighting the essential role of the trans-acting enoyl reductase (tenA) in ensuring correct product formation and preventing shunt pathways.
The heterologous expression of the this compound pathway in Aspergillus oryzae has proven to be an invaluable tool for deciphering the complex biochemistry of fungal PKS-NRPS systems. The key insight from this work is that the programming of highly reducing iterative PKSs can depend on trans-acting factors like enoyl reductases, and their co-expression is non-negotiable for authentic metabolite production [3] [1]. The protocols and data summarized in these application notes provide a robust framework for researchers to exploit this system for the discovery and engineering of novel fungal natural products with potential applications in drug development.
This compound is a fungal metabolite produced by species of the genus Beauveria [1] [2]. It belongs to the rare 4-hydroxypyridone class and contains a dienone side chain [2]. From an analytical perspective, it has a molecular formula of C21H23NO5 and a molecular weight of 369.41 g/mol [1].
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the physical separation capabilities of liquid chromatography (LC) with the mass analysis capabilities of mass spectrometry (MS) [3]. It is highly suitable for analyzing compounds like this compound due to its:
The following method is a proposal based on analytical best practices and should be optimized in the laboratory.
For a fungal culture extract or a similar complex matrix, a simple protein precipitation or solid-phase extraction (SPE) is recommended as a starting point.
The goal of this step is to separate this compound from other components in the sample.
The following diagram outlines the logical workflow for developing and validating the LC-MS method:
An electrospray ionization (ESI) source operated in positive ion mode is recommended due to this compound's structure [4]. For high sensitivity and specificity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is ideal.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| This compound | 370.4 | To be determined experimentally | To be optimized |
| This compound | 370.4 | To be determined experimentally | To be optimized |
For any method to be considered reliable, it must undergo a validation process to establish its performance characteristics [6]. The following table outlines the key parameters to be evaluated, drawing from regulatory guidance and literature examples [7] [5] [6].
| Validation Parameter | Target Performance Criteria | Proposed Protocol for this compound |
|---|---|---|
| Linearity & Range | Coefficient of determination (r²) > 0.99 | Analyze calibration standards across expected concentration range (e.g., 1-500 ng/mL) [5]. |
| Accuracy | 85-115% of nominal value | Analyze QC samples at low, mid, and high concentrations; compare measured vs. true value [5]. |
| Precision | Intra- & inter-day CV < 15% | Replicate analysis of QC samples within a single run and over multiple different runs [5]. |
| LOD & LOQ | Signal-to-noise ≥ 3 for LOD; ≥ 10 for LOQ with precision <20% CV | Sequentially dilute a standard and inject until S/N criteria are met. |
| Selectivity | No significant interference at retention time | Analyze blank matrix samples from at least 6 different sources [7]. |
| Stability | Concentration within 15% of nominal value | Evaluate bench-top, processed sample, and freeze-thaw stability [5]. |
Developing a robust LC-MS method, especially for a compound like this compound, involves overcoming several challenges:
This compound is a fungal secondary metabolite belonging to the rare 4-hydroxypyridone class characterized by a distinctive dienone side chain. This specialized metabolite is primarily produced by entomopathogenic fungi of the genus Beauveria, which are widely employed as biocontrol agents against agricultural pests. The compound demonstrates significant biological activities, including effective inhibition of Mg²⁺-, Ca²⁺-, and Na⁺/K⁺-ATPase activities in equine erythrocytes, showing inhibitions of 51%, 57%, and 74%, respectively, at a concentration of 200 μg/mL. Additionally, it exhibits cytotoxic effects on Sf9 and Sf21 insect cells, with 50% cytotoxic concentration (CC₅₀) values of 4.84 μM and 11.95 μM, respectively [1].
The structural complexity and promising bioactivity profile of this compound have generated considerable interest in its isolation and characterization for potential applications in drug discovery and development. This compound is biosynthesized by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system, which represents a fascinating biochemical pathway for the production of this bioactive compound [2]. Recent studies have also explored its iron-chelating properties and potential role in helping the producing fungus compete in diverse ecological niches [1]. This protocol provides a comprehensive guide for researchers aiming to isolate, purify, and characterize this compound from fungal fermentation systems, with detailed methodologies suitable for both initial exploration and scale-up studies.
This compound production has been primarily reported in entomopathogenic fungi, especially Beauveria species and related genera. Research studies have successfully isolated this compound and its analogs from Beauveria bassiana, Beauveria neobassiana, and Samsoniella aurantia [3] [4] [1]. These fungi are typically obtained from culture collections or isolated from infected insects and environmental samples. Proper strain identification is crucial and should be performed using a combination of morphological characteristics and molecular techniques, such as ITS, β-tubulin, and calmodulin gene sequencing [5].
For long-term preservation, maintain master cultures in glycerol stocks at -80°C or in lyophilized form. Regular subculturing on appropriate media such as Potato Dextrose Agar (PDA) ensures culture viability. Before fermentation, activate strains by transferring onto fresh PDA plates and incubating at 23-30°C for 7-14 days until good sporulation is observed [3] [6]. The age and viability of the inoculum significantly influence this compound production, so it's essential to use freshly sporulated cultures for fermentation experiments.
Both solid-state fermentation (SSF) and submerged fermentation (SmF) systems can be employed for this compound production, with SmF generally preferred for better process control and extraction efficiency. For the seed culture, Potato Dextrose Broth (PDB) has been successfully used for inoculum development [3]. The main production media should contain carbon sources such as glucose or lactose, and nitrogen sources like sodium nitrate, which have been shown to support good secondary metabolite production in fungi [7].
Table 1: Culture Media Composition for this compound Production
| Component | Seed Culture (PDB) | Production Media (M5) | Alternative Media |
|---|---|---|---|
| Carbon Source | Potato extract (4 g/L), Dextrose (20 g/L) | Glucose/Lactose (10 g/L) | Sucrose (10-20 g/L) |
| Nitrogen Source | Potato extract | Sodium nitrate (0.1-0.5%) | Yeast extract, Peptone |
| Mineral Salts | - | KH₂PO₄, MgSO₄·7H₂O, KCl | Trace element solution |
| Inducers | - | Agricultural wastes (1%) | - |
| pH | Natural (~5.5) | 5.0-6.0 | 5.0-6.0 |
For the main fermentation, inoculate production media with mycelial plugs or spore suspensions at a concentration of 10⁶-10⁷ spores/mL. Optimal fermentation parameters include:
The use of agricultural wastes such as grapefruit peel as a substrate has shown promise in enhancing secondary metabolite production in fungi while reducing production costs [8]. Fermentation kinetics should be monitored, with the specific growth rate (μ), product yield coefficient (Yp/x), and volumetric rate of product formation (Qp) being key parameters to optimize [8].
Fermentation broth should be harvested when this compound production reaches its peak, typically 3-10 days post-inoculation, depending on the strain and cultivation conditions. A sharp decline in glucose levels often correlates with optimal secondary metabolite production [3]. Separate the mycelial biomass from the culture supernatant using vacuum filtration or centrifugation at 1700-4000 × g for 10-20 minutes [3] [5]. Both fractions may contain this compound and should be processed separately for maximum recovery.
The mycelial biomass can be extracted directly with organic solvents or first lyophilized to facilitate cell disruption and improve extraction efficiency. For fresh mycelia, consider ultrasonication or mechanical homogenization to disrupt cell walls and enhance metabolite release. The culture supernatant contains extracellular metabolites and should be processed promptly to prevent degradation [3].
Table 2: Extraction Methods for this compound from Fungal Cultures
| Sample Type | Extraction Method | Solvent System | Conditions | Advantages |
|---|---|---|---|---|
| Culture Supernatant | Liquid-liquid extraction | Ethyl acetate (1:1 v/v) | Two successive extractions, combine organic phases | High recovery, selective for medium-polar compounds |
| Mycelial Biomass | Solvent extraction | Acetone (2 × volume) | Ultrasonication for 30 min at 40°C, then filtration | Efficient for intracellular metabolites |
| Mycelial Biomass | Sequential extraction | Ethyl acetate after acetone evaporation and water dispersion | Liquid-liquid extraction after acetone removal | Comprehensive metabolite recovery |
| Solid-State Fermentation | Direct solvent extraction | Ethyl acetate or methanol | Soaking with occasional shaking, 24-48 hours | Simple, suitable for solid matrices |
For the culture supernatant, perform liquid-liquid extraction with ethyl acetate (1:1 v/v) twice, combine the organic phases, and filter through anhydrous sodium sulfate to remove residual water. Concentrate the extract under reduced vacuum at temperatures not exceeding 40°C to prevent thermal degradation [3]. For the mycelial biomass, extract twice with acetone (approximately 1:10 w/v) using ultrasonication for 30 minutes at 40°C. Filter the suspension, combine the acetone phases, and evaporate under vacuum. The resulting semi-solid residue can be dispersed in water and subjected to liquid-liquid extraction with ethyl acetate as described above [3].
The crude extracts should be stored at -20°C in airtight containers protected from light until further purification. Preliminary thin-layer chromatography (TLC) or analytical HPLC can be used to screen for this compound presence before proceeding with large-scale purification.
Before advanced chromatographic purification, crude extracts often require preliminary clean-up to remove pigments, lipids, and other non-target compounds that may interfere with separation. Liquid-liquid partitioning with solvents of varying polarity can effectively remove highly lipophilic compounds. Size-exclusion chromatography using Sephadex LH-20 with methanol or methanol-chloroform mixtures can effectively desalt and provide initial fractionation based on molecular size [3].
Flash chromatography on silica gel or C18-bonded silica with stepwise or gradient elution (e.g., hexane-ethyl acetate-methanol or water-methanol systems) can be employed for initial fractionation. Monitor fractions by analytical TLC or HPLC and pool those containing this compound based on UV absorption and mass spectrometric detection. These preliminary steps significantly enhance the efficiency of subsequent high-resolution chromatographic separations.
Preparative high-performance liquid chromatography (HPLC) is the method of choice for final this compound purification. The following system parameters have proven effective:
For complex mixtures, isocratic elution or shallower gradients may improve separation. Cyclohexane/ethyl acetate or dichloromethane/methanol mixtures have been successfully used for this compound purification using open column chromatography on silica gel when HPLC is not available [4]. The purification process typically results in a 2.3-fold purification with significant enhancement of product purity [8].
Table 3: Chromatographic Methods for this compound Purification
| Method | Stationary Phase | Mobile Phase | Detection | Applications |
|---|---|---|---|---|
| Column Chromatography | Silica gel | Cyclohexane/EtOAc or CH₂Cl₂/MeOH gradients | TLC, UV | Initial fractionation, large-scale purification |
| Preparative HPLC | C18 reversed-phase | Water/acetonitrile + 0.1% formic acid gradient | UV 245-260 nm | Final purification, high resolution |
| Ion-Exchange Chromatography | DEAE-cellulose | Buffer gradient (e.g., phosphate or acetate) | UV, conductivity | Removal of acidic/basic impurities |
| Gel Filtration | Sephadex LH-20 | Methanol or methanol-chloroform | UV | Desalting, size-based separation |
After purification, This compound-containing fractions are pooled and concentrated under reduced pressure. The purity of fractions should be assessed by analytical HPLC (>95% purity is desirable for most applications), and pure fractions are combined and evaporated to dryness. The purified this compound typically appears as a yellow amorphous solid and should be stored in a desiccator at -20°C protected from light [3] [4].
Structural confirmation of purified this compound requires a combination of spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) in positive mode typically shows a [M+H]+ ion at m/z 370.1654 (calculated for C₂₁H₂₃NO₅: 369.1576) [1]. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns characteristic of the this compound structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for complete structural elucidation. Both 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments should be performed in deuterated solvents such as DMSO-d6 or acetone-d6. Key NMR features of this compound include:
Ultraviolet-Visible (UV-Vis) spectroscopy typically shows characteristic absorption maxima at 245-260 nm and 300-320 nm due to the π-π* transitions of the conjugated system [4]. Infrared (IR) spectroscopy can confirm the presence of carbonyl groups (1650-1700 cm⁻¹), hydroxyl groups (3200-3500 cm⁻¹), and aromatic rings (1500-1600 cm⁻¹).
High-performance thin-layer chromatography (HPTLC) and analytical HPLC are recommended for routine purity assessment. For HPTLC, use silica gel 60 F₂₅₄ plates with an appropriate mobile phase such as toluene:ethyl acetate:formic acid mixtures. This compound can be visualized under UV light at 254 nm and by spraying with anisaldehyde-sulfuric acid reagent followed by heating [9].
For quantitative analysis, HPLC with UV detection is preferred:
Establish a calibration curve using authentic this compound standard for accurate quantification. The linear range typically spans from 0.1 to 100 μg/mL, with a detection limit of approximately 0.05 μg/mL [9].
The following diagram illustrates the complete workflow for this compound isolation and characterization from fungal fermentation:
Figure 1: Complete workflow for this compound isolation and characterization from fungal fermentation
This compound is biosynthesized through a fungal PKS-NRPS hybrid system. The following diagram illustrates the key steps in its biosynthesis:
Figure 2: Biosynthetic pathway of this compound in Beauveria species
Low this compound yield: Optimize fermentation medium composition, particularly carbon-to-nitrogen ratio; consider using agricultural wastes such as grapefruit peel as inexpensive substrates [8]. Implement statistical optimization methods like Response Surface Methodology (RSM) to identify critical factors and their optimal levels [8].
Poor extraction efficiency: Ensure proper cell disruption for intracellular this compound; consider enzymatic lysis or repeated extraction with fresh solvent. For hydrophobic this compound analogs, include modifiers like formic acid in the extraction solvent to improve recovery [3].
Co-elution during purification: Use shallow gradients or isocratic elution with modified mobile phase compositions; consider orthogonal separation methods (reversed-phase followed by normal-phase) for challenging separations [3].
This compound instability: Work under reduced light conditions; add antioxidants during extraction; store purified this compound in air-tight containers under inert atmosphere at -20°C [1].
For larger-scale this compound production, consider the following:
The successful isolation of this compound enables various bioactivity investigations and structure-activity relationship studies. Recent research has revealed that this compound and its analogs display diverse biological activities, including cytotoxic effects against insect cell lines (CC₅₀ values of 4.84-11.95 μM) and ATPase inhibition (51-74% inhibition at 200 μg/mL) [1]. Furthermore, structural analogs of this compound have demonstrated potent antibiofilm activity, inhibiting approximately 70% of Staphylococcus aureus biofilms at concentrations as low as 3.9 μg/mL [4].
Future research directions include:
The protocols described in this application note provide a solid foundation for these advanced investigations, enabling researchers to reliably obtain high-quality this compound for comprehensive biological evaluation.
The core goal of media optimization is to identify the precise combination and concentrations of nutrients that maximize the yield of your target metabolite, which in this case is tenellin. The following table summarizes the roles and considerations for key media components, which are common sources of experimental issues.
| Media Component | Role & Impact on Fermentation | Common Optimization Issues & Examples |
|---|---|---|
| Carbon Source | Energy source; rate of assimilation can repress or enhance secondary metabolism [1]. | Catabolite Repression: Rapidly used sources (e.g., glucose) can inhibit production of secondary metabolites like penicillin. Solution: Use slowly assimilated carbon sources (e.g., lactose) [1]. |
| Nitrogen Source | Building block for biomolecules; type and concentration can promote or inhibit synthesis [1]. | Inconsistent Results: An amino acid may enhance yield for one metabolite (tryptophan for actinomycin V) but inhibit another (candicidin) [1]. |
| Phosphate | Essential for primary growth (e.g., nucleic acids, ATP); high levels often suppress secondary metabolism [1]. | Suppressed Yield: High phosphate concentrations can inhibit antibiotic production (e.g., actinorhodin, streptomycin, teicoplanin) [1]. |
Before troubleshooting, you must have a systematic optimization strategy. The choice of technique significantly impacts the efficiency and success of your project.
| Technique Category | Description | Key Methodological Considerations |
|---|---|---|
| Classical "One-Factor-at-a-Time" (OFAT) | Isolates and optimizes a single variable while keeping others constant [1]. | Protocol: (1) Select a baseline medium. (2) Vary one component per experiment (e.g., carbon source type). (3) Identify its optimal level before moving to the next variable. Drawback: Time-consuming, ignores interactions between factors [1]. |
| Modern Statistical & Mathematical Methods | Uses designed experiments (DoE) to study multiple factors and their interactions simultaneously [1]. | Common Protocols:
The following diagram outlines a general systematic workflow for designing and optimizing a fermentation medium, integrating both classical and modern approaches.
Here are some common challenges you might encounter during yield optimization and potential solutions based on general fermentation principles.
Q1: My this compound yield is consistently low even after varying carbon and nitrogen sources. What could be wrong?
Q2: I observe high biomass but low this compound production. How can I shift the metabolism toward production?
Q3: My yield results are inconsistent between bioreactor runs. How can I improve reproducibility?
The choice of carbon source is a frequent troubleshooting point, as it directly influences the metabolic state of the organism. The diagram below illustrates this key concept.
1. Protocol for a OFAT Carbon Source Screening Experiment:
2. General Procedure for a Plackett-Burman Screening Design:
I hope this technical framework provides a solid foundation for building your this compound yield optimization project. The field of fermentation science is advanced, so consulting specialized research on your specific fungal strain will be the critical next step.
What is this compound and why is its purification challenging? this compound (CAS 53823-15-7) is a fungal metabolite produced by species of the genus Beauveria [1]. It belongs to the rare 4-hydroxypyridone class and contains a dienone side chain [1]. Purification can be challenging due to its complex structure and potential instability during processing.
Low recovery can occur at various stages. The table below outlines common issues, their potential causes, and recommended solutions.
| Problem Area | Specific Issue | Possible Cause | Recommended Solution |
|---|---|---|---|
| Sample Preparation | Low protein yield from source | Inefficient cell disruption or lysis [2] | Optimize homogenization (e.g., bead beating, sonication) [2]; Verify lysis buffer compatibility [2]. |
| Rapid sample degradation | Protease activity [2] [3] | Always use protease inhibitor cocktails; Keep samples on ice [2] [3]. | |
| Target protein instability | Multiple freeze-thaw cycles [2] | Aliquot lysates before storage at -80°C [2] [3]. | |
| Extraction & Solubility | Poor this compound solubility | Suboptimal solvent or buffer conditions | Screen different lysis buffers (e.g., RIPA, non-denaturing) [3]; Adjust detergent concentrations (e.g., Triton X-100) [2]. |
| Target lost in insoluble fraction | Incomplete extraction [2] | Use zwitterionic detergents (e.g., CHAPS) or urea to break protein-protein interactions [2]. | |
| General Process | Inconsistent results | Unstandardized protocol across lab members | Create and adhere to a detailed, step-by-step Standard Operating Procedure (SOP). |
This general protocol for protein purification from cell culture can be adapted for this compound extraction [3].
Materials Required:
Steps:
The following diagram illustrates the logical path for diagnosing and addressing low this compound recovery, integrating the troubleshooting guide and protocol above.
For a drug development professional, the core issues with a compound like tenellin can be framed as follows:
The table below summarizes key methods to improve the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs) like this compound.
| Method | Technology/Method | Key Principle | Applicability to this compound (Research Considerations) |
|---|---|---|---|
| API Physical Modification | Nanomilling [2] | Reduces particle size to nanoscale, increasing surface area for dissolution. | High. A top-down, scalable process. Requires stabilizers to prevent aggregation/Ostwald ripening [2]. |
| Solid Dispersions (Spray Drying/Hot Melt Extrusion) [1] [2] | Disperses API in a polymer matrix to create a high-energy, amorphous form. | High. Can significantly enhance dissolution rate. Stability of the amorphous form must be monitored [2]. | |
| Co-crystals [2] | Forms a new crystal structure with a co-former to improve properties. | To be tested. Does not require ionization, making it suitable for non-ionizable APIs [2]. | |
| API Chemical Modification | Salt Formation [1] [2] | Converts the API into a salt using a counterion. | Only applicable if this compound has an ionizable functional group. The choice of counterion is critical [2]. |
| Encapsulation | Micelles/Liposomes [2] | Uses surfactants or phospholipids to encapsulate hydrophobic APIs in a hydrophilic outer shell. | High for micelles if this compound is hydrophobic. Liposomes can carry both water- and oil-soluble drugs [2]. |
| Solid-Lipid Nanoparticles (SLNs) [2] | Submicron particles of solid lipids as a delivery vehicle. | High. Generally recognized as safe (GRAS) and can handle various APIs [2]. | |
| Inclusion Complexes | β-Cyclodextrins [2] | Forms a water-soluble complex by entrapping the API molecule in a hydrophobic cavity. | To be tested. Effective for many small molecules and can enhance absorption [2]. |
Initial Solvent Screening: A product page for this compound indicates it is soluble in DMF, DMSO, Ethanol, and Methanol [3]. This provides a starting point for laboratory handling and for methods requiring the compound to be first dissolved in a solvent.
Here is a detailed methodology for media milling, a common top-down approach to produce nanosuspensions [1] [2].
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
Procedure:
This guide helps diagnose and address common stability issues.
1. Problem: Visible or Sub-visible Particle Formation Over Time
2. Problem: Chemical Degradation of this compound
3. Problem: Physical Instability of Nanosuspension (Aggregation)
The following workflow outlines a systematic approach to troubleshooting this compound's stability based on the principles above:
When choosing a solubility enhancement method, consider the target product profile:
The following diagram illustrates the core this compound biosynthetic pathway in Beauveria bassiana, based on the latest research [1] [2]:
This table summarizes the core genes and current metabolic engineering strategies for enhancing this compound production [1] [2].
| Gene / Locus | Encoded Enzyme / Protein | Function in Pathway | Proposed Engineering Strategy |
|---|---|---|---|
| tenS (ORF4) | Hybrid Polyketide-Nonribosomal Peptide Synthetase (PKS-NRPS) | Catalyzes the synthesis of the acyltetramic acid precursor, Prethis compound A [2]. | Overexpression; Domain swapping with related PKS-NRPS systems (e.g., from bassianin) to generate new analogs and potentially improve flux [1]. |
| tenA (ORF1) | Cytochrome P450 Oxidase | Catalyzes an oxidative ring expansion of Prethis compound A to form the 2-pyridone core structure (deoxythis compound) [2]. | Co-overexpression with tenS to ensure efficient conversion of the initial precursor and avoid shunt product formation. |
| tenB (ORF2) | Cytochrome P450 Monooxygenase | Responsible for the selective N-hydroxylation of the 2-pyridone core to form the final this compound molecule. Cannot hydroxylate acyltetramic acids [2]. | Overexpression to drive completion of biosynthesis, especially if precursor pools are increased. |
| ORF3 | trans-acting Enoyl Reductase | Works with TenS in the synthesis of Prethis compound A [2]. | Ensure functional co-expression with tenS in heterologous hosts. |
| Heterologous Host | - | A non-native organism used for production. | Use engineered Aspergillus oryzae for high-yield production and expression of hybrid systems [1]. |
This method is used to confirm the function of specific genes in the this compound biosynthetic cluster [2].
This advanced protocol generates new this compound analogs and can explore synergies with related pathways [1].
Q1: My engineered Beauveria bassiana strain shows no this compound production. The pathway seems intact. What could be wrong?
Q2: My heterologous host (A. oryzae) produces this compound, but the yields are low. How can I improve the titer?
Q3: I am attempting domain swapping, but the hybrid enzyme is not functional. What should I do?
Q4: How can I produce and screen for new this compound analogs on a larger scale?
| Mechanism | Experimental Impact & Interfered Processes | Key Supporting Evidence |
|---|---|---|
| Iron Chelation [1] | Alters iron availability; affects processes like fungal virulence, development, and oxidative stress response [1]. | Acts as an iron chelator to prevent iron-generated ROS toxicity in Beauveria bassiana [1]. |
| ATPase Inhibition [2] | Inhibits key ATP-dependent pumps; interferes with cellular energy metabolism and ion transport [2]. | Inhibits Mg2+-, Ca2+-, and Na+/K+-ATPase activities in equone erythrocytes [2]. |
| Cytotoxic Effects [2] | Reduces cell viability; confounds results in cell-based assays or toxicity studies [2]. | Shows cytotoxic effects on Sf9 and Sf21 insect cell lines [2]. |
Here are specific troubleshooting steps to manage tenellin's interference in experiments:
Problem: Interference with Metal-Ion Dependent Processes
Problem: Inhibition of ATP-Dependent Reactions
Problem: Unintended Cytotoxicity in Cell-Based Assays
This protocol helps confirm if observed effects are due to this compound's iron-chelating activity [1].
Prepare Solutions:
Experimental Setup: Apply the above solutions to your experimental system (e.g., fungal culture, cell line). Perform a minimum of three biological replicates.
Analyze Phenotype: Measure the experimental outcome (e.g., growth rate, expression of a target gene, conidiation in fungi).
Interpretation: If the phenotype altered by this compound is rescued in a dose-dependent manner by iron supplementation, it strongly indicates that the effect is due to iron chelation.
The following diagrams illustrate the core interference mechanisms and the recommended validation workflow.
What is the primary goal of scale-up? The main objective is to reproduce at a large production scale the process performance and product quality that was successfully optimized at a small laboratory scale. This requires recreating the same growth environment for the cells or organisms across different reactor sizes [1].
What are the fundamental scaling parameters? Successful scale-up involves carefully balancing several physical and chemical parameters. The table below summarizes the key parameters and why they are important.
| Parameter | Description | Scale-Up Goal & Challenge |
|---|---|---|
| Power per Unit Volume (P/V) | The mixing power input per unit liquid volume [1]. | Keep constant to maintain similar mixing and shear stress levels. A widely used strategy [1] [2]. |
| Impeller Tip Speed | The linear speed at the edge of the impeller. | Control to balance mixing efficiency against shear stress which can damage cells [2]. |
| Volumetric Gas Flow (vvm) | The volume of gas per unit of liquid per minute. | Often kept constant, but can cause issues if used as the sole scaling factor across vastly different scales [2]. |
| Mass Transfer Coefficient (kLa) | Measures the rate of oxygen transfer from gas to liquid [2]. | Keep constant to ensure consistent oxygen supply for cell growth, which is critical for aerobic processes. |
| Mixing Time | Time required to achieve homogeneity in the bioreactor. | Increases with scale; the challenge is to minimize it to prevent gradients in pH, nutrients, and dissolved gases [2]. |
The relationships between these parameters during scale-up can be visualized in the following workflow.
Q: Viable cell concentration is lower at large scale compared to the lab-scale process.
Q: The product titer is acceptable, but critical quality attributes change upon scale-up.
Q: The process is difficult to transfer between different bioreactor models or types.
To further enhance your scale-up operations, consider these advanced approaches gaining traction in the industry:
The biosynthesis of the 2-pyridone this compound is primarily governed by a specific gene cluster and is intricately linked to the fungal response to iron availability and competition.
| Regulatory Component | Function & Characteristics | Response to Iron & Environment |
|---|---|---|
| tenS Gene Cluster [1] | Silent polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) cluster under normal lab conditions; biosynthetic machinery for this compound and 15-hydroxythis compound (15-HT). | Inductively activated during co-culture with competitor fungi (e.g., Metarhizium robertsii) and under specific iron conditions [1]. |
| tenR Transcription Factor [1] | Pathway-specific regulator; overexpression activates the silent tenS cluster and can increase fungal pathogenicity. |
A key switch for cluster activation, often in response to environmental cues like competition [1]. |
| Biosynthetic Products (this compound & 15-HT) [1] [2] | Final 2-pyridone metabolites; function as iron-chelating compounds (siderophores). | Chelate and sequester iron, benefiting the producing fungus (Beauveria bassiana) in iron-replete and iron-depleted niches [1] [2]. |
The relationship between these components can be visualized in the following pathway, which shows how environmental signals lead to this compound production and its ultimate role in iron chelation:
Here are solutions to frequently encountered problems when studying this compound.
| Issue | Possible Cause | Solution / Recommended Action |
|---|---|---|
| Silent Gene Cluster | tenS cluster not expressed under standard lab conditions [1]. |
Co-culture with a competitor fungus (e.g., Metarhizium robertsii); overexpress the pathway-specific transcription factor tenR [1]. |
| Low Metabolite Yield | Suboptimal expression of biosynthetic machinery; inefficient precursor conversion. | Overexpress tenR; investigate feeding putative biosynthetic precursors (e.g., acyl tetramic acids) to cultures [3] [4]. |
| Unexpected Metabolites | Activity of tailoring enzymes outside the core gene cluster; spontaneous chemical modifications. | Identify and characterize genes like glycosyltransferases-methyltransferases that modify core structures (e.g., site-specific methylglucosylation of 15-HT) [1]. |
This method is used to activate the otherwise silent tenS gene cluster [1].
A more direct method to activate the cluster is by overexpressing the key regulator [1].
tenR gene under a strong, constitutive fungal promoter (e.g., gpdA) into a suitable fungal transformation vector.tenR via PCR and quantitative RT-PCR.This functional assay verifies the biological role of the produced metabolites [1] [2].
ΔtenS) fungal strains on media with varying iron levels (replete and depleted) to demonstrate the fitness advantage provided by this compound.tenS cluster is silent under normal conditions. Plan co-culture experiments or genetic manipulation of tenR from the outset to study this compound production [1].
The tenellin biosynthetic gene cluster from the fungus Beauveria bassiana is responsible for producing the insecticidal metabolite this compound [1] [2]. The core biosynthetic machinery is a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) [1].
The table below outlines the key genes and their functions within the cluster [1].
| Gene Identifier | Gene Name | Protein Product | Function | Experimental Evidence |
|---|---|---|---|---|
| CAL69597.1 | tens |
PKS-NRPS | Primary scaffold biosynthesis | Other in vivo study [1] |
| CAL69596.1 | tens3 |
Hypothetical protein | Scaffold biosynthesis | Other in vivo study [1] |
| CAL69595.1 | tens2 |
Hypothetical protein | Tailoring | Gene knock-out [1] |
| CAL69594.1 | tens1 |
Hypothetical protein | Tailoring | Gene knock-out [1] |
To study gene function in a cluster like the this compound BGC, precise genetic modifications are essential. The following one-step protocol is highly efficient for single-site, multi-site, insertion, and deletion mutagenesis [3].
This method improves on the standard QuikChange by using primers with extended non-overlapping sequences at their 3' ends. This design increases amplification efficiency and allows for a wider range of mutations [3].
The success of this protocol hinges on proper primer design [3]:
Tm_no) should be 5-10°C higher than the Tm of the primer-primer complementary sequences (Tm_pp).Tm_no)Problem: Low or no yield of PCR product.
Tm_no and low Tm_pp. Increase the amount of template DNA (up to 10 ng). Optimize the annealing temperature and increase the number of PCR cycles to 30 [3].Problem: High background of non-mutated plasmids after transformation.
Problem: Unwanted secondary mutations in the final plasmid.
The following diagram illustrates a logical workflow for functionally characterizing a biosynthetic gene cluster like the this compound cluster, from identification to heterologous expression. Heterologous expression in a host like Aspergillus oryzae is a powerful technique for activating and studying silent gene clusters or those from hard-to-culture fungi [4] [5].
The table below outlines the key information found on tenellin and the general strategy of elicitation.
| Aspect | Key Information | Relevance to this compound Production |
|---|---|---|
| This compound Function | Acts as an iron chelator (siderophore) in Beauveria bassiana to prevent iron-generated reactive oxygen species (ROS) toxicity [1]. | Suggests that iron availability and oxidative stress in the culture are key factors to manipulate via elicitation. |
| General Elicitation | A widely used yield-enhancement strategy in plant and fungal cell cultures; involves adding biotic/abiotic molecules to trigger defense responses and secondary metabolism [2] [3]. | Provides a proven framework; strategies successful for metabolites like podophyllotoxin [2] or hypocrellin [3] can be adapted for this compound. |
| Biotic Elicitors | Preparations from symbiotic or pathogenic fungi (e.g., Piriformospora indica) [2]. | Indicates that fungal cell wall components or extracts from competing microbes could be effective elicitors for this compound. |
| Critical Parameters | Elicitor concentration and time of incubation are crucial and must be optimized for each system [2]. | Highlights that a standardized experimental plan is needed to find the optimal conditions for your specific Beauveria bassiana strain. |
Since a direct protocol is not available, you can use the following workflow to systematically develop and optimize your own process. The diagram below outlines the key stages of this experimental planning.
Based on this compound's role in iron homeostasis and oxidative stress [1], consider these elicitor types:
Simultaneously optimize the two most critical parameters [2] in a single experiment:
While specific guides for this compound are unavailable, you can address common challenges in elicitation experiments with these principles.
Q1: My elicitation treatment completely inhibited fungal growth. What should I do?
Q2: I see no significant change in this compound production after elicitation. Why?
The scarcity of direct information on this compound elicitation indicates a genuine research opportunity. To move forward, I suggest:
Co-culture involves cultivating two or more microorganisms together to mimic competitive natural environments [1]. This competition can activate silent or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed in standard single-strain (axenic) cultures, leading to the production of new or increased amounts of specialized metabolites [1].
The table below summarizes the main categories of microbial interactions in co-culture and their potential outcomes.
| Interaction Type | Mechanism | Potential Outcome for Metabolite Production |
|---|---|---|
| Antagonism | One organism inhibits or harms another through chemical warfare. | Induction of novel antimicrobial or antifungal compounds [1]. |
| Competition | Multiple strains compete for limited resources. | Activation of pathways for defensive or offensive metabolites [1]. |
| Mutualism/Cooperation | Interaction is beneficial for all involved strains. | Enhanced growth, sporulation, or synergistic production of metabolites [1]. |
You can implement co-culture strategies using different physical setups, each with advantages and considerations. The workflow generally begins with establishing a monoculture before moving to various co-culture configurations for analysis.
The following table details the common experimental setups you can use.
| Setup Method | Description | Key Considerations |
|---|---|---|
| Direct Mixed Fermentation [1] [2] | Two or more microbial strains are inoculated and grow together in the same flask or plate. | Allows for full physical contact and molecular exchange. Can be difficult to deconvolute which organism produces which metabolite. |
| Indirect (Separated) Co-culture [1] [2] | Strains are grown in the same culture vessel but are physically separated by a permeable membrane or compartment. | Permits exchange of diffusible signals and metabolites without physical contact. Helps identify soluble inducing factors. |
| Volatile-Mediated Co-culture [1] | Strains are grown on separate agar plates within the same sealed container, allowing only airborne molecules to be exchanged. | Specifically tests for induction via volatile organic compounds (VOCs). |
Success in co-culture experiments depends on optimizing several variables [1] [2]. Systematic optimization of these parameters is crucial, as there is no universal formula.
The table below outlines common problems and potential solutions based on co-culture principles.
| Problem | Possible Cause | Troubleshooting Steps |
|---|
| No change in metabolic profile compared to monoculture. | The chosen partner does not elicit a competitive response; conditions are too rich. | • Screen different microbial partners. • Use nutrient-poorer media (OSMAC approach) [1]. • Test volatile-mediated co-culture. | | One strain overgrows the other completely. | High virulence or growth rate of one partner. | • Optimize the inoculation ratio in favor of the weaker strain. • Use a staggered inoculation, allowing the slower strain to establish first [2]. | | Cannot identify the source of the new metabolite. | In a direct mixed culture, both organisms are present. | • Employ separated co-culture to isolate soluble factors [2]. • Analyze the monocultures and co-culture extracts comparatively with LC-MS. | | Results are not reproducible. | Slight variations in inoculation density, medium batch, or aeration. | • Standardize all protocols meticulously. • Use cryo-preserved starter cultures. • Ensure consistent fermentation vessel fill volumes. |
For a structured research approach, you can adapt the following workflow. Its corresponding diagram illustrates the iterative process of setting up cultures, analyzing results, and scaling up successful conditions.
| Feature | Tenellin | Beauvericin |
|---|---|---|
| Chemical Class | PKS-NRPS-derived 2-pyridone [1] | Cyclic hexadepsipeptide (enniatin family) [2] [3] |
| Primary Known Mechanism | Iron chelation; antioxidant [4] | Ionophoric activity; cation transporter (especially Ca²⁺) [2] [3] |
| Key Biological Activities | - Antibiofilm (vs. S. aureus) [1]
The following table summarizes key experimental findings, including test systems and quantitative results where available.
| Compound | Activity | Experimental Model / Key Findings [1] |
|---|---|---|
| This compound | Antibiofilm | Against Staphylococcus aureus; Protothis compound D was most prominent. |
| Cytotoxic | Against various cancer cell lines; This compound (4) was most potent. | |
| Iron Chelation | In Beauveria bassiana; acts as an iron chelator to prevent ROS toxicity [4]. | |
| Beauvericin | Antifungal Potentiator | Synergizes with azole drugs against resistant Candida by inhibiting multidrug efflux and TOR signaling [8]. |
| Cytotoxic / Anticancer | Induces apoptosis in various cancer cell lines (e.g., leukemia, lung, colon) via Ca²⁺-mediated oxidative stress and mitochondrial pathway [2]. |
| | Immunomodulatory | - Immunosuppressive: Ameliorates murine colitis by inhibiting activated T-cells via PI3K/Akt pathway downregulation [6].
The biological effects of these compounds are mediated through complex interactions with cellular signaling pathways. The diagrams below summarize the key mechanisms for Beauvericin's immunostimulatory and anti-melanogenesis activities.
| Compound Name | Cytotoxic Activity (IC₅₀ or CC₅₀) | Antibiofilm Activity (Inhibition of S. aureus biofilm formation) | Key Structural Features |
|---|---|---|---|
| Prethis compound C (1) [1] | Data not fully reported in source [1] | Data not fully reported in source [1] | New congener; specific structure not detailed [1] |
| Protothis compound D (2) [1] | Data not fully reported in source [1] | Most prominent activity [1] | Specific structure not detailed [1] |
| This compound (4) [1] | Potent activity across tested cell lines [1] | Not the most prominent [1] | 2-pyridone core [1] |
| Other Derivatives (3, 5, 6) [1] | Varying effects [1] | Varying effects [1] | - |
The experimental data in the table above was generated using standardized protocols. Here are the key methodologies from the study [1].
Tenellins are synthesized by the entomopathogenic fungus Beauveria bassiana via a PKS-NRPS (Polyketide Synthase-Nonribosomal Peptide Synthetase) hybrid system [2]. This biosynthetic pathway produces the core structure from which various congeners are derived. The following diagram illustrates the logical relationship between the core structure, its derivatives, and their associated biological activities.
For researchers aiming to explore this compound SAR further, the following workflow outlines the key steps from discovery to application, based on current scientific approaches.
This guide synthesizes the most current experimental data available on this compound SAR. The field is advancing, particularly through biosynthetic engineering, which promises to generate novel analogs for future SAR studies [2].
The table below summarizes the core characteristics and functions of Tenellin and Oosporein.
| Feature | This compound | Oosporein |
|---|---|---|
| Chemical Class | 2-Pyridone [1] | Dibenzoquinone (red pigment) [2] [1] |
| Biosynthetic Pathway | Polyketide Synthetase (PKS) [3] | Polyketide Synthetase (PKS) gene cluster [1] |
| Reported Biological Activities | Insecticidal activity [2] [3] | Antimicrobial (antibacterial & antifungal), insecticidal, immunosuppressive, cytotoxic (inhibits tumor cell proliferation) [2] |
| Primary Role in Virulence | Contributes to insecticidal activity [2] | Evasion of host insect immune system; inhibits microbial competitors after host death [1] |
| Quantitative Data in Infected Host | Detected, but not a major metabolite (concentration not specified) [3] [4] | Not listed among main metabolites in infected Tenebrio molitor larvae [4] |
Recent research uses advanced techniques to study these metabolites. The following workflow is adapted from a 2023 study that established a rapid method for analyzing eight B. bassiana metabolites, including this compound and Oosporein [3] [4].
Key Aspects of the Protocol [3] [4]:
The production of these metabolites is controlled by specific biosynthetic gene clusters. Understanding their regulation is key to elucidating the virulence strategies of B. bassiana.
Pathway Insights:
The differential roles and manipulability of these metabolites present distinct opportunities for application and further study.
The table below compares the core characteristics of the fungal metabolite this compound and its primary analogs based on current research.
| Compound Name | Producing Organism | Chemical Class | Key Biosynthetic Genes | Reported Bioactivities |
|---|---|---|---|---|
| This compound [1] [2] | Beauveria bassiana | 2-Pyridone / 4-Hydroxypyridone | TenS, TenC, TenA, TenB |
Inhibits Mg2+-, Ca2+-, and Na+/K+-ATPase activities (51%, 57%, 74% inhibition at 200 μg/ml); Cytotoxic to Sf9 and Sf21 insect cells (CC50: 4.84 μM and 11.95 μM) [1]. |
| Bassianin [3] [4] | Beauveria species | 2-Pyridone | PKS-NRPS Gene Cluster | Insecticidal activity; Biosynthetic gene cluster is distinct from but related to this compound's [3] [4]. |
Structural Insights: this compound features a rare 1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one core structure coupled to a 3-[(2E,4E)-4,6-dimethylocta-2,4-dienoyl] side chain [1]. Bassianin is a closely related analog, and its biosynthesis is controlled by a similar but distinct PKS-NRPS gene cluster. Research using domain swapping between the this compound and bassianin clusters has successfully generated new-to-nature metabolites, demonstrating the potential for combinatorial biosynthesis [3] [4].
The biosynthesis of this compound in Beauveria bassiana is orchestrated by a compact gene cluster and involves a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) [2]. The pathway is summarized in the diagram below.
This compound Biosynthesis Pathway
Key Experimental Evidence: The function of this gene cluster was confirmed through a directed gene knockout of the PKS-NRPS encoding gene (TenS), which resulted in the loss of this compound production [5]. Furthermore, heterologous expression of both TenS and the trans-acting enoyl reductase TenC in Aspergillus oryzae was necessary and sufficient to produce prethis compound A, validating their essential roles [2].
Key experimental findings and methodologies from the literature provide a foundation for further research.
The following table summarizes key experimental findings for this compound.
| Assay Type | Test System | Key Result | Experimental Conditions | Citation |
|---|---|---|---|---|
| ATPase Inhibition | Equine erythrocyte membranes | Mg2+-ATPase: 51% inhibition; Ca2+-ATPase: 57% inhibition; Na+/K+-ATPase: 74% inhibition. | Concentration: 200 μg/ml [1]. | [1] |
| Cytotoxicity | Sf9 and Sf21 insect cell lines | Sf9 CC50: 4.84 μM; Sf21 CC50: 11.95 μM. | Cell viability assay [1]. | [1] |
| Pathogenicity | Insect larvae | This compound knockout mutants and wild-type B. bassiana showed equal pathogenicity. | Bioassay with infected larvae [5]. | [5] |
TenS gene was performed in Beauveria bassiana using a BaR (Bialaphos resistance) cassette as a selectable marker.TenS was co-expressed with the enoyl reductase gene TenC in a heterologous host, Aspergillus oryzae.The comparative data on this compound and its analogs highlights several promising research directions:
The table below summarizes the key assay systems used for evaluating the bioactivity of biotherapeutic candidates, based on their primary application, mechanism, and performance characteristics.
| Assay System | Primary Application | Key Readout / Mechanism | Key Performance Metrics/Advantages | Considerations |
|---|---|---|---|---|
| Reporter Gene Assays (RGA) [1] [2] [3] | Pathway activation (e.g., NF-κB, NFAT), Fc effector functions (ADCC), receptor signaling | Luminescence (e.g., Luciferase) or fluorescence from engineered reporter genes | High specificity, accuracy, precision, linearity; high-throughput capability; mechanism-based [1] [2]. | Requires construction of stable transgenic cell lines. |
| Cell-Based Functional Assays [4] | Direct cell-killing, inhibition of growth/signaling | Cell viability, cytotoxicity (e.g., CDC, ADCP), apoptosis, cell proliferation inhibition [4]. | Models complex biological functions (cytotoxicity, proliferation inhibition) [4]. | Can be variable (especially with primary cells); may be complex and time-consuming [2]. |
| Binding Assays (SPR, BLI) [4] [1] | Affinity and kinetics of molecular interactions | Real-time, label-free measurement of binding interactions (on-rate, off-rate, affinity) [4]. | "Gold standard" for affinity; high sensitivity; provides kinetic data [4] [1]. | Measures binding, not biological function; requires purified proteins. |
| ELISA & FACS [4] [5] | Antigen-binding activity, cytokine quantification | Colorimetric, chemiluminescent, or fluorescent signal from antibody-antigen binding [4] [5]. | High specificity; vast project experience; "one-stop" services available; suitable for various sample types [4]. | Measures binding or concentration, typically not functional cellular activity. |
This protocol is adapted from a study developing an RGA for anti-TIGIT therapeutic antibodies [2].
This protocol outlines the steps for measuring the ADCC bioactivity of antiviral antibodies, as demonstrated for anti-MERS antibodies [3].
This protocol is used to evaluate the bioactivity of antibodies that kill target cells by recruiting complement proteins [4].
| Property | Description |
|---|---|
| Chemical Class | 2-pyridone (a rare 4-hydroxypyridone) fungal metabolite [1] [2] |
| Producing Organisms | Entomopathogenic fungi of the genus Beauveria [1] [2] |
| Molecular Formula | C₂₁H₂₃NO₅ [2] |
| Biosynthetic Logic | Synthesized by an iterative polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system [1] [3] |
| Key Bioactivities | • Inhibits Mg²⁺-, Ca²⁺-, and Na+/K+-ATPase activities in equine erythrocytes [2] • Cytotoxic to insect cells (Sf9 and Sf21) [2] |
The search results highlight heterologous expression and genetic engineering as key methods for studying this compound and its analogs, which can indirectly inform on stability and production.
The following diagram illustrates the general experimental workflow for studying this compound through heterologous expression and genome mining, as detailed in the search results [1] [3].